(4-Allyl-2-methoxyphenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3,5-7H,1,4,8H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBPCNCFOCPCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876826 | |
| Record name | Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-61-9 | |
| Record name | 2-[2-Methoxy-4-(2-propen-1-yl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 37754 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Allyl-2-methoxyphenoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of (4-Allyl-2-methoxyphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Allyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring phenolic compound eugenol, represents a molecule of significant interest in the fields of synthetic chemistry and drug discovery. Its structural framework, combining a substituted aromatic ring with a carboxylic acid moiety, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, offering insights for researchers and professionals engaged in its study and application.
Chemical Identity and Physicochemical Properties
This compound is a white solid crystalline substance at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of both a hydrophobic aromatic ring and a hydrophilic carboxylic acid group imparts an amphiphilic character to the molecule, influencing its solubility and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 6331-61-9 | |
| Physical State | Solid | [1] |
| Color | White | [1] |
| Melting Point | 101 °C | [1] |
| Purity | >98.0% (GC) |
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central benzene ring substituted with four key functional groups: an allyl group at position 4, a methoxy group at position 2, and an oxyacetic acid group at position 1.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
The spatial arrangement of these groups is crucial for the molecule's interaction with biological targets. The ether linkage provides rotational freedom, allowing the acetic acid moiety to adopt various conformations. The allyl group, with its double bond, introduces a region of planarity and potential for π-π stacking interactions. While no crystallographic data is publicly available, computational modeling can provide insights into the preferred low-energy conformations in different solvent environments.
Synthesis and Characterization
The primary route for the synthesis of this compound is through the Williamson ether synthesis, utilizing eugenol (4-allyl-2-methoxyphenol) as the starting material. Eugenol is a readily available natural product, primarily extracted from clove oil.[2]
The synthesis involves the deprotonation of the phenolic hydroxyl group of eugenol with a suitable base, followed by nucleophilic substitution with a haloacetic acid or its ester. Subsequent hydrolysis of the ester, if used, yields the final carboxylic acid product.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
Materials:
-
Eugenol (4-allyl-2-methoxyphenol)
-
Sodium hydroxide (NaOH)
-
Ethyl chloroacetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Deprotonation of Eugenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve eugenol (1 equivalent) in ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium eugenoxide salt.
-
Williamson Ether Synthesis: To the reaction mixture, add ethyl chloroacetate (1.2 equivalents) dropwise. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Ester Hydrolysis: Remove the diethyl ether by rotary evaporation to obtain the crude ethyl (4-allyl-2-methoxyphenoxy)acetate. To this crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol. Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms (pH ~2).
-
Purification: Collect the solid precipitate by vacuum filtration and wash with cold deionized water. The crude this compound can be further purified by recrystallization from hot water to yield a white crystalline solid. A reported yield for the solid acid after recrystallization is approximately 70%.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, allyl, methoxy, and oxyacetic acid protons.
-
Aromatic Protons: Three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-7.0 ppm).
-
Allyl Group Protons: The protons of the allyl group will exhibit characteristic signals: a doublet for the two protons adjacent to the aromatic ring (δ ~3.3 ppm), a multiplet for the vinyl proton (δ ~5.9 ppm), and two doublets for the terminal vinyl protons (δ ~5.0 ppm).
-
Methoxy Group Protons: A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.8 ppm.
-
Oxyacetic Acid Protons: The two methylene protons of the oxyacetic acid group will appear as a singlet at approximately δ 4.6 ppm.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton will be present at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a downfield chemical shift, typically in the range of δ 170-180 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will show signals between δ 110-160 ppm. The carbons attached to oxygen will be at the lower field end of this range.
-
Allyl Group Carbons: The three carbons of the allyl group will have distinct chemical shifts: the methylene carbon attached to the ring around δ 40 ppm, and the two vinyl carbons between δ 115-140 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a signal around δ 56 ppm.
-
Oxyacetic Acid Methylene Carbon: The methylene carbon adjacent to the ether oxygen will be found at approximately δ 65-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups.
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹ will indicate the presence of the carbonyl group.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions will correspond to the C-O stretching vibrations of the ether and carboxylic acid moieties.
-
C=C Stretch (Aromatic and Allyl): Absorptions in the 1500-1600 cm⁻¹ range will be due to the aromatic ring and the allyl double bond.
-
=C-H and C-H Bending: Various bands in the fingerprint region will correspond to the bending vibrations of the aromatic, vinyl, and aliphatic C-H bonds.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 222. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the allyl and methoxy groups.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in the public domain, the biological profile of its precursor, eugenol, provides a strong rationale for its investigation. Eugenol is well-documented to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.[3]
-
Antimicrobial Potential: Eugenol exhibits significant activity against a variety of bacteria and fungi. It is plausible that derivatization to this compound could modulate this activity, potentially leading to compounds with enhanced or selective antimicrobial profiles. For instance, a related derivative, 2-(4-allyl-2-methoxyphenoxy)-3-chloronaphthalene-1,4-dione, has demonstrated notable antifungal activity.
-
Antioxidant Activity: The phenolic hydroxyl group in eugenol is a key contributor to its antioxidant properties. While this group is modified in the target compound, the overall electron-rich aromatic system may still confer some antioxidant capacity.
-
Drug Development Scaffold: The structure of this compound makes it an attractive starting point for the synthesis of more complex molecules. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of a diverse chemical space for drug discovery.
Conclusion
This compound is a synthetically accessible molecule with a rich chemical structure that holds promise for further investigation. This guide has provided a detailed overview of its molecular characteristics, a plausible and detailed synthesis protocol, and an informed prediction of its spectroscopic properties. While direct experimental data for this specific compound is sparse, the information presented herein, grounded in the well-understood chemistry of its precursor and related analogs, offers a solid foundation for researchers and drug development professionals. Future studies focusing on the comprehensive spectroscopic characterization and the systematic evaluation of its biological activities are warranted to fully unlock the potential of this intriguing molecule.
References
- Sen, P., Gupta, L., Vijay, M., Sarin, M. V., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1103957.
- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024). Walisongo Journal of Chemistry, 7(2), 239-244.
Sources
Synthesis of (4-Allyl-2-methoxyphenoxy)acetic Acid from Eugenol: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-allyl-2-methoxyphenoxy)acetic acid, a valuable derivative of the natural product eugenol. Eugenol, the primary constituent of clove oil, serves as a versatile and renewable starting material for the synthesis of various high-value chemical entities.[1][2] Its inherent molecular framework, featuring phenolic, methoxy, and allyl functional groups, allows for targeted chemical modifications.[1] This document details the strategic conversion of eugenol's phenolic hydroxyl group into an acetic acid ether via the Williamson ether synthesis. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and discuss the analytical techniques required for the structural verification of the final product. This guide is intended for researchers and professionals in chemical synthesis and drug development seeking to leverage natural feedstocks for creating novel molecules with potential biological activity.
Introduction: The Strategic Value of Eugenol Derivatization
Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound renowned for a wide spectrum of biological activities, including antifungal, antioxidant, anti-inflammatory, and analgesic properties.[3][4] These attributes make it a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[1] The chemical modification of eugenol's functional groups presents a compelling strategy for the development of new derivatives with potentially enhanced or novel therapeutic activities.[5]
The synthesis of this compound is a prime example of such a strategic modification. By converting the phenolic hydroxyl group into a carboxylic acid ether, we introduce a new functional handle that can alter the molecule's polarity, acidity, and potential for further chemical conjugation, thereby modulating its pharmacokinetic and pharmacodynamic profile. This transformation is efficiently achieved through the robust and well-established Williamson ether synthesis.
The Reaction Mechanism: A Validated Approach
The conversion of eugenol to this compound is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This reaction pathway is highly reliable and predictable for this substrate class.
Causality of the Mechanistic Steps
The entire process can be dissected into two critical stages:
-
Deprotonation (Nucleophile Formation): The phenolic proton of eugenol is acidic (pKa ≈ 10) and is readily abstracted by a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This deprotonation step is thermodynamically favorable and results in the formation of the sodium or potassium eugenolate salt. The resulting phenoxide ion is a potent nucleophile, a prerequisite for the subsequent substitution step.
-
Nucleophilic Substitution (Ether Formation): The generated eugenolate anion attacks the electrophilic α-carbon of chloroacetic acid. In a concerted SN2 fashion, the nucleophile forms a new carbon-oxygen bond while simultaneously displacing the chloride ion, which is a good leaving group.[6] The choice of a primary alkyl halide (chloroacetic acid) is critical, as it minimizes the competing elimination (E2) side reactions that can occur with secondary or tertiary halides.[7]
-
Acidification (Product Isolation): The reaction initially yields the sodium salt of the target carboxylic acid. A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate, leading to the precipitation of the final this compound product from the aqueous solution.[8][9]
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution of each step logically leads to the desired outcome. Adherence to the specified quantities and conditions is crucial for achieving a high yield and purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Eugenol | C₁₀H₁₂O₂ | 164.20 | 8.21 g | 50.0 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 4.40 g | 110.0 | 2.2 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 5.20 g | 55.0 | 1.1 |
| Deionized Water | H₂O | 18.02 | ~150 mL | - | - |
| Conc. HCl (~37%) | HCl | 36.46 | As needed | - | - |
Step-by-Step Methodology
-
Preparation of the Nucleophile:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.40 g (110.0 mmol) of sodium hydroxide pellets in 50 mL of deionized water. Causality: This creates the basic aqueous medium required to deprotonate both the phenolic hydroxyl of eugenol and the carboxylic acid of the chloroacetic acid reagent.
-
To the stirred NaOH solution, add 8.21 g (50.0 mmol) of eugenol. Stir the mixture until the eugenol fully dissolves, forming a clear, homogeneous solution of sodium eugenolate.
-
-
Preparation of the Electrophile Solution:
-
In a separate 100 mL beaker, carefully dissolve 5.20 g (55.0 mmol) of chloroacetic acid in 20 mL of deionized water. Safety Note: Chloroacetic acid is corrosive and toxic; handle with appropriate personal protective equipment (PPE).
-
-
The SN2 Reaction:
-
Fit the round-bottom flask with a reflux condenser.
-
Slowly add the chloroacetic acid solution dropwise to the stirring eugenolate solution at room temperature over 10-15 minutes.
-
Heat the reaction mixture to a gentle reflux (approximately 100°C) using a heating mantle.[8] Maintain the reflux for 60 minutes to ensure the reaction goes to completion.[8] Causality: Heating provides the necessary activation energy for the SN2 reaction, increasing the reaction rate.
-
-
Workup and Isolation:
-
After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a 400 mL beaker and place it in an ice-water bath to cool further.
-
While stirring vigorously, slowly acidify the solution by adding concentrated HCl dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).[9] Causality: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium and causing it to precipitate.
-
A white solid, the crude this compound, will precipitate out. Continue cooling in the ice bath for 15-20 minutes to maximize precipitation.
-
-
Purification:
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (20 mL each) to remove inorganic salts.
-
Recrystallize the crude product from boiling water.[9] Transfer the solid to a beaker, add the minimum amount of boiling water required to fully dissolve it, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified, crystalline product by vacuum filtration. Dry the product in a desiccator or a vacuum oven at low heat.
-
Visualization of the Reaction Mechanism
Sources
- 1. talenta.usu.ac.id [talenta.usu.ac.id]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Chemical Transformation of Eugenol Isolated from Clove Oil to 4-ALLYL-2-METHOXY-6-SULFONICPHENOL and 4-ALLYL-2-METHOXY-6- … [academia.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
(4-Allyl-2-methoxyphenoxy)acetic Acid: A Technical Guide to Unlocking its Research Potential
Introduction: A Molecule of Untapped Potential
(4-Allyl-2-methoxyphenoxy)acetic acid, a derivative of the well-known natural compound eugenol, stands as a molecule of significant interest for researchers in drug discovery and development. Eugenol, the primary constituent of clove oil, possesses a broad spectrum of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural modification of eugenol to this compound, through the addition of an acetic acid moiety to the phenolic hydroxyl group, presents an intriguing opportunity to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and novel therapeutic applications.
This technical guide provides an in-depth exploration of the potential research applications of this compound. Drawing upon the established biological activities of its parent compound, eugenol, and the broader class of phenoxyacetic acid derivatives, we will delve into promising avenues of investigation in antifungal, anti-inflammatory, and anticancer research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the molecule's potential but also detailed experimental protocols to facilitate its exploration.
Physicochemical Properties and Synthesis
This compound is a white to light yellow crystalline solid with a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Physical State | Solid | [3] |
| Color | White to Light Yellow | [3] |
| Melting Point | 101 °C | [3] |
| CAS Number | 6331-61-9 | [3] |
The synthesis of this compound is typically achieved through the Williamson ether synthesis, a well-established and efficient method. This involves the reaction of eugenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Eugenol (4-allyl-2-methoxyphenol)
-
Sodium chloroacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve eugenol in an appropriate solvent such as ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium eugenolate salt.
-
In a separate vessel, prepare an aqueous solution of sodium chloroacetate.
-
Slowly add the sodium chloroacetate solution to the eugenolate solution with constant stirring.
-
Heat the reaction mixture under reflux for several hours to facilitate the nucleophilic substitution reaction.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
Extract the product into diethyl ether.
-
Wash the organic layer with distilled water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality behind Experimental Choices: The use of a strong base like NaOH is crucial to deprotonate the phenolic hydroxyl group of eugenol, forming the more nucleophilic phenoxide ion. Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to occur between the eugenolate and chloroacetate. Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Potential Research Applications
The therapeutic potential of this compound can be inferred from the extensive research on its parent compound, eugenol. The addition of the carboxylic acid group may enhance its solubility and ability to interact with biological targets.
Antifungal Drug Discovery
Rationale: Fungal infections, particularly those caused by drug-resistant strains, pose a significant global health threat. Eugenol has demonstrated potent antifungal activity against a range of pathogenic fungi, including Aspergillus fumigatus and Candida species.[4] Its mechanism of action is believed to involve the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]
Hypothesized Mechanism of Action: this compound is hypothesized to retain the antifungal properties of eugenol, potentially with enhanced efficacy. The molecule may interfere with the ergosterol biosynthesis pathway, leading to increased membrane permeability and ultimately, fungal cell death.
Caption: Proposed antifungal mechanism of this compound.
Quantitative Data for Eugenol (as a reference):
| Fungal Strain | MIC (µg/mL) | Reference |
| Aspergillus fumigatus (azole-resistant) | 312-500 | [4] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
Materials:
-
This compound
-
Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in RPMI 1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungi with medium) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible fungal growth.
Anti-inflammatory Agent Development
Rationale: Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Eugenol has been shown to possess significant anti-inflammatory properties, with studies suggesting its ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[6][7]
Hypothesized Mechanism of Action: this compound may exert its anti-inflammatory effects by modulating the arachidonic acid cascade through the inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it may suppress the NF-κB signaling pathway, a central regulator of the inflammatory response.
Caption: Potential anti-inflammatory mechanisms of this compound.
Experimental Protocol: COX-2 Inhibition Assay
Materials:
-
This compound
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (positive control).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an immunoassay kit.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Anticancer Research
Rationale: The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Eugenol has demonstrated anticancer activity in various cancer cell lines, including breast and colon cancer.[1][8] Its proposed mechanisms of action include the induction of apoptosis and the inhibition of critical cell signaling pathways such as STAT3 and NF-κB, which are often dysregulated in cancer.[7][8]
Hypothesized Mechanism of Action: this compound may represent a promising lead for the development of new anticancer drugs. It is hypothesized to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins. Furthermore, it may inhibit the STAT3 and NF-κB signaling pathways, thereby suppressing cancer cell proliferation, survival, and metastasis.
Caption: Hypothesized anticancer signaling pathways targeted by this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
MTT or similar cell viability assay kit
-
Plate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
At the end of each time point, perform a cell viability assay (e.g., MTT assay).
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a promising, yet underexplored, derivative of the versatile natural product, eugenol. The structural modification offers the potential for enhanced pharmacological properties and novel therapeutic applications. The research avenues outlined in this guide—antifungal, anti-inflammatory, and anticancer—are strongly supported by the extensive body of evidence for its parent compound.
Future research should focus on the systematic evaluation of this compound using the proposed experimental protocols to confirm its biological activities and elucidate its precise mechanisms of action. In vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile. The exploration of this molecule could lead to the development of new and effective therapeutic agents for a range of diseases.
References
-
Sen, P., Gupta, L., Vijay, M., Sarin, M. V., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1103957. [Link]
-
Talenta Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Journal of Chemical Natural Resources, 01(01). [Link]
-
Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Conference on Research, Implementation and Education of Mathematics and Sciences. [Link]
-
Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Fitriani, J. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry, 7(2), 239-244. [Link]
-
El-Gohary, N. S., Kabbani, M. A., Naglah, A. M., Al-Qarni, M. H., & El-Sayed, M. A. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297. [Link]
-
Magalhães, M. D. C., de Lima, M. D. S., de Oliveira, J. F., de Carvalho, R. B. F., de Souza, A. A., & de Oliveira, A. P. (2022). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. Pharmaceuticals, 15(10), 1225. [Link]
-
de Carvalho, M. C. C., de Almeida, A. C. A., de Oliveira, J. R. G. S., de Oliveira, A. P., & de Almeida, R. N. (2020). Computational analysis of eugenol inhibitory activity in lipoxygenase and cyclooxygenase pathways. Scientific Reports, 10(1), 16298. [Link]
-
Al-Shura, A. N., Al-Wazzan, K. A., & Al-Harbi, F. A. (2022). Eugenol: A novel therapeutic agent for the inhibition of Candida species infection. Saudi Journal of Biological Sciences, 29(8), 103345. [Link]
-
Al-Sharifi, M. S., & Al-Bayati, M. A. (2021). Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects. Journal of Applied Pharmaceutical Science, 11(12), 001-013. [Link]
-
ResearchGate. (n.d.). Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). IC50 (μg/mL) values of the isolated compounds against COX-2, 5-LOX, and BchE enzymes. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Antifungal Activity of Eugenol Analogues. Influence of Different Substituents and Studies on Mechanism of Action. Retrieved January 26, 2026, from [Link]
-
Al-Harrasi, A., Ali, L., Hussain, J., & ur Rehman, N. (2021). Anticancer Properties of Eugenol: A Review. Molecules, 26(23), 7350. [Link]
-
Kim, S. S., Oh, O. J., Min, H. Y., Park, C., Kim, Y., & Seo, E. K. (2003). Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells. Life sciences, 73(3), 337–348. [Link]
Sources
- 1. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physicians-strength.com [physicians-strength.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (4-Allyl-2-methoxyphenoxy)acetic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Allyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring phenolic compound eugenol, is a molecule of significant interest in the field of medicinal chemistry and drug discovery. Eugenol (4-allyl-2-methoxyphenol), the primary constituent of clove oil, has a long history of use in traditional medicine and dentistry, attributed to its well-documented analgesic, anti-inflammatory, and antimicrobial properties[1][2]. The structural modification of eugenol to this compound, through the etherification of its hydroxyl group, presents a strategic approach to potentially enhance its therapeutic profile, improve its pharmacokinetic properties, and explore new pharmacological applications.
This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, exploring its multifaceted biological activities, and delving into its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in drug development by consolidating key scientific findings and providing insights into the experimental methodologies used to evaluate this promising compound.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Eugenol-O-acetic acid | N/A |
| CAS Number | 6331-61-9 | N/A |
| Molecular Formula | C₁₂H₁₄O₄ | N/A |
| Molecular Weight | 222.24 g/mol | N/A |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the deprotonation of the hydroxyl group of eugenol to form a phenoxide ion, which then acts as a nucleophile to attack an α-haloacetic acid or its ester.
Rationale for the Synthetic Approach
The choice of the Williamson ether synthesis is logical due to the acidic nature of the phenolic hydroxyl group on eugenol, making it readily deprotonated by a suitable base. The subsequent nucleophilic substitution reaction with a halo-acetate is an efficient way to introduce the acetic acid moiety. The selection of reagents and reaction conditions is crucial for optimizing the yield and purity of the final product. For instance, the choice of base and solvent can significantly influence the reaction rate and the formation of byproducts.
Detailed Experimental Protocol: Synthesis from Eugenol
This protocol is adapted from methodologies described in the literature for the synthesis of eugenol derivatives[3][4].
Materials:
-
Eugenol (4-allyl-2-methoxyphenol)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Chloroacetic acid or Ethyl chloroacetate
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Deprotonation of Eugenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve eugenol in a suitable solvent such as acetone or DMF.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the sodium or potassium eugenoxide salt. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Nucleophilic Substitution: To the resulting solution, add a stoichiometric equivalent of chloroacetic acid or ethyl chloroacetate dropwise.
-
The reaction mixture is then typically heated to reflux for several hours to drive the substitution reaction to completion. The reaction progress should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is then dissolved in diethyl ether and washed with water to remove any inorganic salts.
-
If ethyl chloroacetate was used, the ester is hydrolyzed to the carboxylic acid by washing with a dilute solution of sodium hydroxide, followed by acidification with dilute hydrochloric acid to precipitate the product.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system to obtain a pure product.
Validation: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Activities and Mechanisms of Action
This compound, as a derivative of eugenol, is anticipated to exhibit a range of biological activities. The addition of the acetic acid moiety can alter the molecule's polarity, solubility, and interaction with biological targets, potentially leading to a modified or enhanced pharmacological profile compared to the parent compound.
Anti-inflammatory Activity
Field-Proven Insights: Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, with many acting through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: While direct studies on this compound are limited, the anti-inflammatory effects of eugenol are well-documented and are attributed, in part, to the inhibition of COX-2 expression[1]. The structural similarity of this compound to other phenoxyacetic acid derivatives that have been investigated as selective COX-2 inhibitors suggests a plausible mechanism of action through this pathway. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain[1]. Furthermore, eugenol has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and to inhibit the NF-κB signaling pathway[2]. It is conceivable that this compound shares these mechanisms.
Analgesic Activity
Field-Proven Insights: The analgesic properties of a compound are often evaluated using in vivo models that mimic different types of pain. The acetic acid-induced writhing test is a common model for visceral pain, which is known to be mediated by the release of endogenous inflammatory mediators.
Mechanism of Action: The analgesic effect of this compound is likely linked to its anti-inflammatory properties. By inhibiting the production of prostaglandins, the compound can reduce the sensitization of nociceptors, thereby alleviating pain[5]. The writhing response induced by acetic acid is known to be attenuated by inhibitors of prostaglandin synthesis[5]. Therefore, the efficacy of this compound in this model would provide strong evidence for its peripheral analgesic action.
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol is a standard method for assessing peripheral analgesic activity[5][6].
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard analgesic drug (e.g., Aspirin or Indomethacin)
-
Oral gavage needles
-
Observation chambers
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into several groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., Aspirin 100 mg/kg), and test groups receiving different doses of this compound.
-
Administer the vehicle, standard drug, or test compound orally via gavage.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer 0.6% acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.
Self-Validation: The inclusion of a positive control group (standard analgesic) is essential to validate the experimental setup and to provide a benchmark for the analgesic activity of the test compound. A dose-dependent reduction in the number of writhes by this compound would provide strong evidence of its analgesic efficacy.
Antimicrobial and Antifungal Activity
Field-Proven Insights: The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Natural products and their derivatives are a rich source of novel antimicrobial compounds.
Mechanism of Action: The antimicrobial activity of eugenol is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to leakage of intracellular contents and cell death[7]. The lipophilic nature of eugenol facilitates its accumulation in the phospholipid bilayer of the cell membrane[7]. The introduction of the acetic acid group in this compound may alter its interaction with the microbial cell membrane. While the carboxylic acid group increases polarity, the overall lipophilicity of the molecule may still allow for membrane disruption. Additionally, eugenol derivatives have been shown to inhibit microbial enzyme activity and interfere with nucleic acid and protein synthesis.
| Organism Type | Potential for Activity | Reference (for Eugenol) |
| Gram-positive bacteria | High | [3] |
| Gram-negative bacteria | Moderate | [8] |
| Fungi (e.g., Candida albicans) | High | [7] |
Safety and Toxicology
Preliminary safety data on eugenol suggests it is generally recognized as safe (GRAS) for use in food. However, at high concentrations, it can cause skin and eye irritation[9]. A safety data sheet for eugenol indicates that it is not classified as a carcinogen, mutagen, or reproductive toxicant[9]. The toxicity profile of this compound has not been extensively studied. However, a study on (4-nonylphenoxy)acetic acid showed it to be severely irritating to the skin and eyes of rabbits[10]. Another report on methoxyacetic acid indicates potential reproductive toxicity at high doses in animal studies[11]. Given these findings for structurally related compounds, a thorough toxicological evaluation of this compound is imperative before its consideration for therapeutic applications.
Future Directions and Conclusion
This compound is a promising synthetic derivative of eugenol with the potential for enhanced or modified biological activities. The existing literature, primarily on eugenol and related phenoxyacetic acid derivatives, strongly suggests that this compound is likely to possess significant anti-inflammatory, analgesic, and antimicrobial properties.
Future research should focus on:
-
Definitive Mechanistic Studies: Elucidating the precise mechanism of action, including direct in vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes and its effects on various inflammatory signaling pathways.
-
Quantitative Biological Evaluation: Determining the IC₅₀ values for its anti-inflammatory and cytotoxic activities, and establishing the MIC values against a broad spectrum of pathogenic microorganisms.
-
In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models to confirm its therapeutic potential for inflammatory conditions, pain, and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for any future drug development efforts.
References
-
Antinociceptive local activity of 4-allyl-1-hydroxy-2-methoxybenzene (eugenol) by the formalin test: an anti-inflammatory effect. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved January 27, 2026, from [Link]
-
Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea. (2019, March 29). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Safety Data Sheet: 4-Allyl-2-methoxyphenol. (n.d.). Carl ROTH. Retrieved January 27, 2026, from [Link]
-
Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. (2025, July 10). ACS Omega. Retrieved January 27, 2026, from [Link]
-
(PDF) Antifungal and antibacterial activities of eugenol and non-polar extract of Syzygium aromaticum L. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
(PDF) Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models. (2024, November 18). PubMed. Retrieved January 27, 2026, from [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. (2018, October 22). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Acetic acid, methoxy-: Human health tier II assessment. (2015, September 1). Retrieved January 27, 2026, from [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. (n.d.). TALENTA Publisher - Universitas Sumatera Utara. Retrieved January 27, 2026, from [Link]
-
In Vivo Assessment of Analgesic and Anti-inflammatory Activities of Methanol Extract of the Leaves of Globimetula Oreophila. (n.d.). Adeleke University Journal of Science. Retrieved January 27, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved January 27, 2026, from [Link]
-
Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. (2023, May 29). MDPI. Retrieved January 27, 2026, from [Link]
-
From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
(PDF) Synergy of Physico-chemical and Biological Experiments for Developing a Cyclooxygenase-2 Inhibitor. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Evaluation of Analgesic and Anti-Inflammatory Activities of 80% Methan. (2020, September 30). JIR. Retrieved January 27, 2026, from [Link]
-
ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. (n.d.). CORE. Retrieved January 27, 2026, from [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. (n.d.). Regulations.gov. Retrieved January 27, 2026, from [Link]
-
Impact of Eugenol on Acetic Acid-induced Colitis in Rats. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved January 27, 2026, from [Link]
-
Antimicrobial Investigation and Structure-Activity Analysis of Natural Eugenol Derivatives against Several Oral Bacteria. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
(4-Nonylphenoxy)acetic acid. (2021, September 30). Publisso. Retrieved January 27, 2026, from [Link]
-
Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 4. talenta.usu.ac.id [talenta.usu.ac.id]
- 5. aujs.adelekeuniversity.edu.ng [aujs.adelekeuniversity.edu.ng]
- 6. Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. series.publisso.de [series.publisso.de]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Introduction: The Strategic Synthesis of a Eugenol Derivative
An Application Note for the Synthesis of (4-Allyl-2-methoxyphenoxy)acetic Acid
This compound is a valuable derivative of eugenol, a naturally occurring phenolic compound abundant in clove oil, nutmeg, and basil.[1] Eugenol itself is a versatile building block in various chemical industries, including pharmaceuticals, cosmetics, and food science, owing to its reactive allyl, hydroxyl, and methoxy functional groups.[2] The modification of eugenol's phenolic hydroxyl group to introduce a carboxymethyl moiety yields this compound, a compound with potential applications in drug development and as a precursor for more complex molecules. For instance, related phenoxyacetic acid structures are known components of herbicides, acting as synthetic plant growth regulators.[3]
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound from eugenol. The selected synthetic route is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers.[4] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, offering a reliable pathway to the target molecule.[4][5] We will delve into the mechanistic underpinnings of this synthesis, provide a detailed step-by-step experimental protocol, and outline the necessary characterization and safety procedures.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of this compound from eugenol (4-allyl-2-methoxyphenol) and chloroacetic acid is a classic example of the Williamson ether synthesis.[3] The reaction mechanism can be dissected into two primary stages:
-
Deprotonation: Eugenol, being a phenol, possesses an acidic hydroxyl group. In the presence of a strong base, such as potassium hydroxide (KOH), this proton is abstracted to form a highly reactive potassium eugenolate salt. This salt exists in solution as a potent phenoxide nucleophile.[5][6]
-
Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic carbon atom of chloroacetic acid, which bears a chlorine leaving group. In a concerted SN2 step, the carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken, displacing the chloride ion and forming the sodium salt of the target ether.[4] Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the final this compound product, which typically precipitates from the aqueous solution.[3][6]
Caption: A streamlined workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Expected Result |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 99-103 °C |
| Purity (GC/Titration) | >98.0% |
| Solubility | Soluble in methanol [7] |
| IR Spectroscopy | Expect characteristic peaks for: - O-H stretch (broad, ~2500-3300 cm⁻¹) of carboxylic acid - C=O stretch (~1700-1725 cm⁻¹) of carboxylic acid - C-O-C stretch (ether, ~1250 cm⁻¹) - C=C stretch (alkene, ~1638 cm⁻¹) |
| ¹H NMR Spectroscopy | Expect characteristic signals for: - Carboxylic acid proton (-COOH, singlet, ~10-12 ppm) - Aromatic protons (multiplets, ~6.7-6.9 ppm) - Allyl group protons (-CH₂-CH=CH₂, ~3.3, 5.0, 5.9 ppm) - Methoxy protons (-OCH₃, singlet, ~3.8 ppm) - Methylene protons (-O-CH₂-COOH, singlet, ~4.6 ppm) |
Note: IR and NMR peak positions are estimates based on typical values for these functional groups and data from similar structures.[8]
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium Hydroxide (KOH): Highly corrosive. Avoid contact with skin and eyes. Causes severe burns. [3]* Chloroacetic Acid: Toxic and corrosive. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. [6]* Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. [9]* Eugenol: May cause skin irritation and allergic reactions. [9] In case of accidental skin contact, wash the affected area immediately with plenty of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. [10]Contaminated clothing should be removed and washed before reuse. [7]
References
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C - TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Retrieved January 24, 2024, from [Link]
-
Sen, P., Gupta, L., Vijay, M., Sarin, M. V., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1111953. [Link]
-
Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Fitriani, J. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 7(2), 239-244. [Link]
-
Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Fitriani, J. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 24, 2024, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved January 24, 2024, from [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]
-
Safety Data Sheet: 4-Allyl-2-methoxyphenol. (n.d.). Carl ROTH. Retrieved January 24, 2024, from [Link]
-
Safety Data Sheet: 4-methoxyphenylacetic acid. (n.d.). Chemos GmbH&Co.KG. Retrieved January 24, 2024, from [Link]
Sources
- 1. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talenta.usu.ac.id [talenta.usu.ac.id]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. This compound | 6331-61-9 | TCI EUROPE N.V. [tcichemicals.com]
- 8. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemos.de [chemos.de]
Application Notes and Protocols for the Study of (4-Allyl-2-methoxyphenoxy)acetic Acid as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Eugenol-Derived Synthetic Auxin
(4-Allyl-2-methoxyphenoxy)acetic acid, a synthetic derivative of the natural phenylpropanoid eugenol, presents a compelling candidate for investigation as a novel plant growth regulator.[1][2] Its chemical architecture, featuring a phenoxyacetic acid moiety, strongly suggests an auxin-like mode of action.[3][4] Auxins are a cornerstone of plant physiology, orchestrating a vast array of developmental processes from cell elongation and division to root initiation and fruit development.[5] Understanding the biological activity of novel synthetic auxins like this compound is crucial for the development of new tools in agricultural biotechnology and for dissecting the intricacies of auxin signaling pathways.
This comprehensive guide provides a foundational framework for researchers to systematically investigate the plant growth regulatory effects of this compound. We will delve into its proposed mechanism of action, drawing parallels with established auxin biology, and provide detailed, field-proven protocols for its characterization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [6][7] |
| Molecular Weight | 222.24 g/mol | [6][7] |
| CAS Number | 6331-61-9 | [6][7] |
| Appearance | White to light yellow/orange powder/crystal | [7] |
| Melting Point | 99.0 to 103.0 °C | [7] |
| Purity | >98.0% (GC) | [7] |
| Solubility | Soluble in Methanol | [7] |
Proposed Mechanism of Action: An Auxin Analog
The structural similarity of this compound to known synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a strong rationale for its hypothesized mechanism of action.[4][5] The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[5] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, leading to a wide range of physiological effects.[5]
It is hypothesized that this compound, upon entering the plant cell, mimics the action of endogenous indole-3-acetic acid (IAA) by binding to the TIR1/AFB-Aux/IAA co-receptor complex, thereby initiating the downstream signaling cascade.
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols for Biological Activity Assessment
To empirically determine the auxin-like activity of this compound, a series of standardized bioassays are recommended. The following protocols are designed to provide a robust framework for quantitative analysis.
Protocol 1: Stock Solution Preparation
Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. Due to the acidic nature of the compound, solubilization in a weak base before dilution is recommended.
Materials:
-
This compound (purity >98.0%)
-
1 M Potassium Hydroxide (KOH)
-
Sterile deionized water
-
Sterile volumetric flasks
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 22.22 mg of this compound.
-
Initial Solubilization: Place the weighed compound in a sterile beaker with a stir bar. Add a minimal volume of 1 M KOH dropwise while stirring until the solid is fully dissolved.
-
Dilution: Quantitatively transfer the dissolved solution to a 10 mL sterile volumetric flask.
-
Final Volume: Bring the solution to the final volume of 10 mL with sterile deionized water.
-
Sterilization: Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Arabidopsis thaliana Root Elongation Bioassay
Rationale: The inhibition of primary root elongation at high concentrations and the promotion of lateral root formation are classic responses to auxins. This assay provides a sensitive and quantifiable measure of auxin activity.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (square plates are recommended for vertical growth)
-
This compound stock solution (10 mM)
-
Sterile water
-
Ethanol (70%) and sterile bleach solution for seed sterilization
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of a 20% bleach solution with 0.1% Tween-20. Vortex for 10 minutes.
-
Wash the seeds 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
-
Media Preparation:
-
Prepare MS medium (pH 5.7) containing 1% sucrose and 0.8% agar.
-
Autoclave the medium and cool to approximately 50°C.
-
Add the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A control plate with no added compound should also be prepared.
-
Pour the medium into sterile square Petri dishes.
-
-
Plating and Growth:
-
Pipette the stratified seeds in a line on the surface of the agar plates.
-
Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.
-
-
Data Collection and Analysis:
-
After 7-10 days, photograph the plates.
-
Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Count the number of lateral roots per seedling.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Expected Results:
-
Low concentrations (0.01-1 µM): Potential promotion or no significant effect on primary root length. Increased number of lateral roots.
-
High concentrations (10-100 µM): Significant inhibition of primary root elongation.
Protocol 3: Seed Germination Assay
Rationale: Auxins can influence seed dormancy and germination, often in interaction with other hormones like abscisic acid (ABA). This assay assesses the effect of this compound on the timing and efficiency of seed germination.
Materials:
-
Arabidopsis thaliana seeds
-
MS medium
-
Agar
-
Petri dishes
-
This compound stock solution
-
Growth chamber
Procedure:
-
Seed Sterilization and Stratification: Follow the procedure outlined in Protocol 2.
-
Media Preparation: Prepare MS agar plates with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM).
-
Plating: Plate approximately 50-100 seeds per dish.
-
Incubation: Place the plates in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.
-
Data Collection:
-
Score germination (radicle emergence) daily for 5-7 days.
-
Calculate the germination percentage for each treatment at each time point.
-
Protocol 4: Callus Induction from Leaf Explants
Rationale: The induction of callus, an undifferentiated mass of plant cells, is a hallmark of auxin activity, often in combination with cytokinins. This assay can determine the ability of this compound to stimulate cell division and proliferation.
Materials:
-
Young, healthy leaves from in vitro-grown plantlets (e.g., tobacco, Arabidopsis)
-
MS medium supplemented with vitamins and sucrose
-
This compound stock solution
-
Cytokinin stock solution (e.g., Kinetin or 6-Benzylaminopurine)
-
Sterile forceps and scalpel
-
Petri dishes
Procedure:
-
Explant Preparation: Aseptically excise young leaves and cut them into small segments (approximately 1 cm²).
-
Media Preparation: Prepare MS medium with a range of this compound concentrations (e.g., 0.1, 1, 5 mg/L) in combination with a fixed concentration of a cytokinin (e.g., 0.5 mg/L Kinetin).
-
Culture Initiation: Place the leaf explants with the adaxial side down on the prepared media.
-
Incubation: Seal the plates and incubate in the dark or under low light at 25°C.
-
Data Collection:
-
Observe the explants weekly for signs of callus formation.
-
After 3-4 weeks, record the percentage of explants forming callus and qualitatively assess the callus morphology (e.g., friable, compact, color).
-
Fresh and dry weight of the callus can be measured for quantitative analysis.
-
Data Visualization and Interpretation
Figure 2. Experimental workflow for characterizing this compound.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. A negative control (no added compound) establishes the baseline plant response, while a positive control using a well-characterized synthetic auxin like 2,4-D or NAA at a known effective concentration will validate the experimental system and provide a benchmark for comparing the activity of this compound. Dose-response curves are essential for determining the optimal concentration range and identifying potential phytotoxicity at higher concentrations.
Conclusion and Future Directions
The eugenol-derived compound, this compound, holds significant promise as a novel plant growth regulator with auxin-like properties. The detailed protocols provided in this guide offer a robust starting point for researchers to systematically characterize its biological activity. Further investigations could explore its structure-activity relationship by synthesizing and testing related derivatives, its interaction with specific members of the TIR1/AFB receptor family, and its efficacy in agronomically important plant species. Such studies will not only elucidate the potential applications of this compound in agriculture but also contribute to a deeper understanding of auxin biology.
References
-
4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. National Center for Biotechnology Information.[Link]
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Center for Biotechnology Information.[Link]
-
Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate.[Link]
-
Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science.[Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.[Link]
-
Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology.[Link]
-
Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). PubMed.[Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.[Link]
-
Simple and universal function of acetic acid to overcome the drought crisis. National Center for Biotechnology Information.[Link]
-
Characterization of Pimpinella anisum Germplasm: Diversity Available for Agronomic Performance and Essential Oil Content and Composition. MDPI.[Link]
-
Chemical Biology in Auxin Research. National Center for Biotechnology Information.[Link]
-
Biostimulant Potential of Acetic Acid Under Drought Stress Is Confounded by pH-Dependent Root Growth Inhibition. Frontiers in Plant Science.[Link]
-
Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Weed Science.[Link]
-
Basil. Wikipedia.[Link]
-
Exogenous application of acetic acid enhances drought tolerance by influencing the MAPK signaling pathway induced by ABA and JA in apple plants. PubMed.[Link]
-
Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. National Center for Biotechnology Information.[Link]
-
Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). National Institutes of Health.[Link]
Sources
- 1. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xtbg.ac.cn [xtbg.ac.cn]
- 6. labproinc.com [labproinc.com]
- 7. This compound | 6331-61-9 | TCI EUROPE N.V. [tcichemicals.com]
Troubleshooting & Optimization
Optimizing reaction conditions for (4-Allyl-2-methoxyphenoxy)acetic acid synthesis
Technical Support Center: Synthesis of (4-Allyl-2-methoxyphenoxy)acetic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding this synthesis. My aim is to combine established chemical principles with practical, field-tested advice to ensure your success in the laboratory.
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers. This reaction involves the deprotonation of a phenol (in this case, eugenol or 4-allyl-2-methoxyphenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (an α-haloacetate), leading to the formation of the desired ether linkage.[1][2] While the reaction is straightforward in principle, optimizing the conditions is crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
The most common and cost-effective starting materials are eugenol (4-allyl-2-methoxyphenol) and a haloacetic acid derivative.[3] Eugenol is a naturally occurring phenolic compound, making it an accessible precursor.[4] For the alkylating agent, chloroacetic acid or its esters (like ethyl chloroacetate) are typically used.[4][5] While bromo- or iodoacetic acid derivatives are more reactive, chloroacetic acid is often sufficient and more economical.[6]
Q2: How do I choose the right base for the reaction?
The role of the base is to deprotonate the phenolic hydroxyl group of eugenol to form the more nucleophilic phenoxide ion.[7] The choice of base is critical for the reaction's success.
-
Strong Bases (NaOH, KOH): These are effective for deprotonating phenols and are often used in aqueous or alcoholic solutions.[5][8] They are inexpensive and readily available.
-
Weaker Bases (K₂CO₃, Na₂CO₃): These are often used in polar aprotic solvents like DMF or acetonitrile.[4] Potassium carbonate is a good choice as it is strong enough to deprotonate the phenol but is not as harsh as hydroxides, which can sometimes promote side reactions.
Q3: What is the impact of the solvent on the reaction yield?
The solvent choice significantly influences the reaction rate and yield by affecting the solubility of the reactants and the solvation of the nucleophile.[6] Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions like the Williamson ether synthesis.[2]
-
N,N-Dimethylformamide (DMF): Often gives the highest yields, as it effectively solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[4][9] One study reported a yield of 91% when using DMF.[4]
-
Dimethyl sulfoxide (DMSO) and Acetonitrile (CH₃CN): Also good options, though they may result in slightly lower yields compared to DMF.[4][9]
-
Tetrahydrofuran (THF): As a less polar aprotic solvent, it may lead to limited solubility of the starting materials and consequently, a poor reaction outcome.[4]
Q4: What is a typical reaction time and temperature?
Reaction conditions can vary depending on the specific reagents and solvent used.
-
Temperature: Can range from 0°C to room temperature, or up to reflux conditions (50-100°C).[4][8] Higher temperatures generally increase the reaction rate.[6] It is often beneficial to start the reaction at a lower temperature (e.g., 0°C) during the addition of reagents and then allow it to warm to room temperature or apply heat.[4]
-
Time: The reaction time can range from a few hours to overnight. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[4][6]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: Low or no product yield.
-
Potential Cause 1: Incomplete deprotonation of eugenol.
-
Solution: Ensure your base is of good quality and used in a sufficient molar excess (typically 1.5-2 equivalents). If using a weaker base like K₂CO₃, ensure the reaction mixture is stirred vigorously to facilitate the reaction at the solid-liquid interface.
-
-
Potential Cause 2: Poor solvent choice.
-
Potential Cause 3: Reaction has not gone to completion.
-
Solution: Monitor the reaction using TLC. If starting material is still present, you can try extending the reaction time or cautiously increasing the temperature.[6]
-
Problem 2: The reaction is very slow or has stalled.
-
Potential Cause 1: Insufficient temperature.
-
Potential Cause 2: Inactive alkylating agent.
-
Solution: Ensure the chloroacetic acid or its ester is not degraded. Using a more reactive halide like bromoacetic acid could also accelerate the reaction.[6]
-
-
Potential Cause 3: Heterogeneous reaction mixture with poor mixing.
-
Solution: If using a solid base like K₂CO₃, ensure efficient stirring. Alternatively, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the phenoxide from the solid phase to the liquid phase, thereby increasing the reaction rate.[6]
-
Problem 3: The final product is impure.
-
Potential Cause 1: Unreacted starting materials.
-
Solution: This indicates an incomplete reaction (see Problem 1). During workup, a base wash (e.g., with sodium bicarbonate solution) can help remove unreacted acidic chloroacetic acid, and an acid wash can help remove any unreacted basic impurities. The phenolic eugenol can be removed with a dilute NaOH wash.
-
-
Potential Cause 2: Formation of side products.
-
Solution: While the allyl group on eugenol can be sensitive to oxidation or rearrangement, these are not typically major side reactions under Williamson ether synthesis conditions.[10] However, if impurities are observed, purification by column chromatography or recrystallization is necessary.[1][4] For recrystallization, a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures should be chosen.
-
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from the literature for the synthesis of the ethyl ester of this compound, followed by hydrolysis to the carboxylic acid.
Part A: Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate [4][9]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve eugenol (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of eugenol).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise while stirring.
-
Alkylating Agent Addition: Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (a suitable eluent is n-hexane:ethyl acetate, 5:1).[4]
-
Workup: Once the reaction is complete, pour the mixture into crushed ice/water. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).[4]
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[3][4]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.[4]
Part B: Hydrolysis to this compound
-
Setup: Dissolve the purified ethyl ester from Part A in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of NaOH or KOH (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting ester.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with cold 6M HCl until the pH is ~2, at which point the product should precipitate.[8]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization (if necessary): The product can be further purified by recrystallization from hot water or an ethanol/water mixture.[1]
Data Presentation
Table 1: Effect of Solvent on the Yield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate [4][9]
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| N,N-Dimethylformamide (DMF) | 37 | 91 |
| Dimethyl sulfoxide (DMSO) | 47 | 51 |
| Acetonitrile (CH₃CN) | 38 | 47 |
| Tetrahydrofuran (THF) | 8 | No reaction |
This table summarizes findings from a study investigating the alkylation of eugenol with ethyl chloroacetate. The results highlight the superior performance of DMF as a solvent for this reaction.
Visualizations
Reaction Mechanism
Caption: Williamson ether synthesis of the target acid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. World Journal of Chemistry, 7(2). [Link]
-
Siregar, M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science and Technology (ST), 2(1). [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]
-
Siregar, M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. ResearchGate. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]
-
Sarrami, N., et al. (2016). An unexpected positive hypersensitive reaction to eugenol. PMC - NIH. [Link]
-
Walsh Medical Media. (n.d.). Studies on Natural Products: A Facile Epoxidation of Eugenol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. talenta.usu.ac.id [talenta.usu.ac.id]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in (4-Allyl-2-methoxyphenoxy)acetic acid Synthesis
Welcome to the technical support center for the synthesis of (4-Allyl-2-methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions and improve both the yield and purity of your target compound.
The synthesis of this compound, often starting from eugenol, is a foundational reaction in the development of various pharmaceutical agents and fine chemicals.[1][2] The primary synthetic route is a Williamson ether synthesis, a robust and widely used method for forming ethers.[3] This reaction involves the deprotonation of a phenol (eugenol) to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent, typically an α-haloacetate such as ethyl chloroacetate. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the outcome. This guide provides a structured, question-and-answer approach to address these challenges, grounded in mechanistic insights and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired Product with Significant Unreacted Eugenol
Question: My reaction has a low conversion rate, and I'm recovering a large amount of my starting eugenol. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to incomplete deprotonation of the phenolic hydroxyl group on eugenol or suboptimal reaction conditions.
Causality and Solutions:
-
Inadequate Base Strength or Stoichiometry: The pKa of the phenolic proton on eugenol is approximately 10. For complete deprotonation to the nucleophilic phenoxide, a base with a conjugate acid pKa significantly higher than 10 is required.
-
Troubleshooting:
-
Verify Base Strength: Ensure the base you are using is strong enough. While bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often more effective. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be considered, though it requires more stringent anhydrous conditions.[4]
-
Check Stoichiometry: Use at least one molar equivalent of the base relative to eugenol. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
-
-
Reaction Temperature and Time: The Williamson ether synthesis is temperature-dependent.
-
Troubleshooting:
-
Increase Temperature: If the reaction is being run at room temperature, consider heating it. A temperature range of 60-80 °C is a good starting point for reactions in solvents like acetone, acetonitrile, or DMF.[4]
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, it may simply require more time to reach completion.
-
-
-
Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate.
-
Troubleshooting:
-
Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they effectively solvate the cation (e.g., Na⁺ or K⁺) without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.[5] Yields of the ester precursor have been reported to be as high as 91% in DMF.[5] Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[6]
-
-
Workflow for Optimizing Eugenol Deprotonation and Alkylation:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of an Unexpected Isomer or Ring-Alkylated Product
Question: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with this compound. What could this side product be?
Answer: A common side reaction in the alkylation of phenols is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenoxide oxygen. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho or para positions.
Mechanistic Insight:
The ratio of C- to O-alkylation is influenced by several factors, including the solvent, counter-ion, and the nature of the alkylating agent.[6]
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer". According to HSAB theory, hard electrophiles tend to react with the hard oxygen center, while softer electrophiles may react with the softer carbon centers.[7]
-
Solvent Effects: Polar aprotic solvents, which are generally recommended, can sometimes favor O-alkylation.[6]
Troubleshooting and Identification:
-
Spectroscopic Analysis:
-
¹H NMR: Look for changes in the aromatic region. C-alkylation will disrupt the substitution pattern of the benzene ring, leading to different splitting patterns and chemical shifts compared to the expected product. The methylene protons of the acetate group will also be in a different chemical environment.
-
¹³C NMR: The chemical shifts of the aromatic carbons will be significantly different in the C-alkylated product.
-
-
Minimizing C-Alkylation:
-
Control Temperature: Lowering the reaction temperature can sometimes favor O-alkylation, which often has a lower activation energy.
-
Choice of Alkylating Agent: While ethyl chloroacetate is standard, using a "harder" alkylating agent might favor O-alkylation. However, for this specific synthesis, ethyl chloroacetate is generally effective.
-
Potential Side Products from C-Alkylation:
Sources
Technical Support Center: Optimizing In Vivo Dosage of (4-Allyl-2-methoxyphenoxy)acetic Acid
Welcome to the technical support center for researchers utilizing (4-Allyl-2-methoxyphenoxy)acetic acid in their in vivo studies. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice to effectively determine the optimal dosage of this novel compound, ensuring the scientific validity and ethical integrity of your research.
Introduction to this compound
This compound is a derivative of eugenol (4-allyl-2-methoxyphenol), a well-known bioactive molecule found in essential oils like clove oil.[1] Eugenol itself exhibits a range of biological activities, including antifungal, antioxidant, and anti-inflammatory properties.[1] The addition of an acetic acid moiety to the phenoxy group can alter the compound's physicochemical properties, potentially influencing its solubility, bioavailability, and pharmacological activity. As a novel compound, establishing a rational dosing strategy is paramount for obtaining meaningful and reproducible in vivo data.
This guide will walk you through the critical steps and considerations for optimizing the dosage of this compound, from initial dose-range finding to addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Getting Started: Foundational Knowledge
Q1: What is the first step in determining the dosage for a novel compound like this compound?
A1: The initial and most critical step is to conduct a dose-range finding (DRF) study .[2][3] This preliminary study is designed to identify a range of doses that are tolerated by the animal model and to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable adverse effects.[2] The results of the DRF study will inform the dose selection for subsequent, more definitive efficacy and toxicity studies.[2][3]
Q2: How do I select the starting doses for my DRF study?
A2: Selecting the starting doses should be an informed process based on any available data.[4] This can include:
-
In vitro data: Use the effective concentration from cell-based assays (e.g., IC50 or EC50) as a starting point for dose calculations.
-
Literature on similar compounds: Investigate published studies on eugenol or other phenoxyacetic acid derivatives to understand their in vivo potency and toxicity.[1][5][6]
-
Allometric scaling: If data from other species is available, allometric scaling can be used to estimate a starting dose in your chosen species.
It is advisable to use a wide range of doses in the DRF study, often spanning several orders of magnitude, to ensure you capture the full dose-response curve.
Q3: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD), and why are they important for dosage optimization?
A3: Pharmacokinetics (PK) describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[7][8] Pharmacodynamics (PD) describes what the drug does to the body, which is the relationship between drug concentration and the observed effect (therapeutic or toxic).[7][8]
Understanding the PK/PD relationship is fundamental to dosage optimization.[9][10][11] A robust PK/PD model helps to:
-
Correlate drug exposure with the desired therapeutic effect.
-
Determine the minimum effective concentration.
-
Optimize the dosing schedule (e.g., once daily vs. twice daily) to maintain therapeutic concentrations.[7]
Troubleshooting Guide: Addressing Common In Vivo Challenges
Q4: My in vivo results show high variability between animals in the same treatment group. What could be the cause?
A4: High variability is a frequent challenge in in vivo research. Several factors can contribute to this:
-
Animal-to-animal biological variation: Ensure that your animals are age- and weight-matched and sourced from a reputable vendor. Increasing the number of animals per group can also help to improve statistical power.
-
Inconsistent drug administration: The technique used for dosing (e.g., oral gavage, intraperitoneal injection) can significantly impact drug absorption and bioavailability. It is crucial to have a standardized and well-documented administration protocol.
-
Formulation issues: The stability and homogeneity of your dosing formulation are critical. Ensure that this compound is fully dissolved or uniformly suspended in the vehicle and remains stable throughout the study.[12]
Q5: I am not observing the expected therapeutic effect in vivo, even at doses that were effective in vitro. What should I investigate?
A5: A discrepancy between in vitro and in vivo efficacy is a common hurdle in drug development.[12] Potential reasons include:
-
Poor pharmacokinetics: The compound may be rapidly metabolized or cleared from the body, preventing it from reaching therapeutic concentrations at the target site.[12] A pilot PK study is essential to understand the compound's half-life and bioavailability.
-
Low bioavailability: The compound may not be well absorbed, particularly if administered orally.[12] Consider alternative routes of administration or formulation strategies to improve absorption.
-
Target engagement: The compound may not be reaching the target tissue or cells in sufficient concentrations to exert its effect. Tissue distribution studies can help to clarify this.
Q6: I am observing unexpected toxicity at doses I predicted would be safe. What are my next steps?
A6: Unexpected toxicity requires immediate attention and a systematic investigation:
-
Clinical observations: Carefully document all signs of toxicity, including changes in body weight, behavior, and physical appearance.[13]
-
Histopathology and clinical chemistry: At the end of the study, perform a necropsy and collect blood and tissues for histopathological and clinical chemistry analysis to identify any organ-specific toxicities.[13]
-
Dose adjustment: Based on the observed toxicity, you will need to lower the doses in subsequent studies to establish a new MTD.[14] It is important to remember that animal models do not always perfectly predict human toxicity.[15][16]
Experimental Protocols and Data Presentation
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for future efficacy studies.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on available data, select a range of at least 3-4 doses (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss). Record body weights daily.
-
Endpoint: The study duration is typically 7-14 days. At the end of the study, collect blood for clinical chemistry and perform a gross necropsy.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.
Data Presentation: Example DRF Study Results
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | +5% | None observed |
| 10 | 5 | +4% | None observed |
| 30 | 5 | +2% | None observed |
| 100 | 5 | -8% | Mild lethargy on day 2 |
| 300 | 5 | -20% | Severe lethargy, ruffled fur |
Based on this hypothetical data, the MTD would be considered 100 mg/kg.
Protocol 2: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of this compound.
Methodology:
-
Animal Model: Use the same strain of animal as in the DRF study.
-
Dosing: Administer a single dose of the compound (e.g., a mid-range, well-tolerated dose from the DRF study).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualizations
Workflow for In Vivo Dosage Optimization
Caption: Workflow for optimizing in vivo dosage.
Relationship between PK and PD
Caption: The interplay of pharmacokinetics and pharmacodynamics.
References
-
Sen, P., Gupta, L., Vijay, M., Sarin, M. V., Shankar, J., Hameed, S., & Vijayaraghavan, P. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Cellular and Infection Microbiology, 13, 1097035. [Link]
-
Madan, A., & O'Brien, J. (2014). Dose optimization during drug development: whether and when to optimize. Cancer Journal, 20(6), 405-408. [Link]
-
ResearchGate. (2020). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]
-
Wickramasinghe, S., Seneviratne, S., & Gunawardena, C. (2023). 4-Chloro-2-Methyl-Phenoxy Acetic Acid-Induced Liver Injury: A Case Report. Cureus, 15(4), e38340. [Link]
-
Walsh Medical Media. (n.d.). Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Dose Optimization of Antimicrobial Agents. Retrieved from [Link]
-
Van Norman, G. A. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. JACC: Basic to Translational Science, 4(7), 845-854. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
Meibohm, B., & Derendorf, H. (1997). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(3), 237-251. [Link]
-
U.S. Food and Drug Administration. (2023). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. Retrieved from [Link]
-
Understanding Animal Research. (2023). Why do 90% of new drugs fail?. Retrieved from [Link]
-
GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]
-
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
-
ResearchGate. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Butler, J., Hens, B., Vertzoni, M., Brouwers, J., Berben, P., Dressman, J., & Augustijns, P. (2019). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 11(7), 319. [Link]
-
BioPharm International. (2023). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
Dr.Oracle. (n.d.). What are the guidelines for determining the optimal drug dose?. Retrieved from [Link]
-
Amer, S. M., Aly, F. A., & Donya, S. M. (2007). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Toxicology, 233(1-3), 1-12. [Link]
-
Regulations.gov. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Retrieved from [Link]
-
Akhtar, A. (2015). The Flaws and Human Harms of Animal Experimentation. Cambridge Quarterly of Healthcare Ethics, 24(4), 407-419. [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). Acetic acid, methoxy-: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (2014). Dose Optimization During Drug Development: Whether and When To Optimize. Retrieved from [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]
-
MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. Retrieved from [Link]
-
Shanks, N., Greek, R., & Greek, J. (2009). Are animal models predictive for humans?. Philosophy, Ethics, and Humanities in Medicine, 4, 2. [Link]
-
Bibby, M. C., Phillips, R. M., & Double, J. A. (1994). Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid. British Journal of Cancer, 70(6), 1204-1209. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials. Retrieved from [Link]
-
Li, M., Liu, D., Zhang, J., Li, H., & Wang, J. (2021). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. Ecotoxicology and Environmental Safety, 218, 112285. [Link]
-
Sun, D., Gao, Y., & Hu, M. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 991. [Link]
-
Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]
-
InSilicoTrials. (2023). FDA releases guidance for dose optimization in oncology trials. Retrieved from [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Allyl-2-methoxy-phenol; 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. Retrieved from [Link]
Sources
- 1. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. criver.com [criver.com]
- 4. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 6. Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. mathworks.com [mathworks.com]
- 9. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. nc3rs.org.uk [nc3rs.org.uk]
- 15. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Common pitfalls in the experimental use of (4-Allyl-2-methoxyphenoxy)acetic acid
Welcome to the technical support center for (4-Allyl-2-methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the experimental use of this compound. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | White to light yellow/orange powder or crystals | [2] |
| Melting Point | 99.0 to 103.0 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its limited solubility in water, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent. Methanol is a suitable choice.[1] For biological experiments, a common practice is to dissolve the compound in a minimal amount of a solvent like DMSO or ethanol and then dilute it to the final working concentration in the aqueous buffer or medium. Always perform a solubility test at your final concentration to ensure no precipitation occurs.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is best to keep the solid compound in a cool, dark, and dry place. A storage temperature of <15°C is recommended.[2] Stock solutions should be stored at -20°C and protected from light to minimize degradation. It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: this compound is an irritant.[1][2] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1][2] Work in a well-ventilated area or a chemical fume hood. In case of skin contact, wash the affected area with plenty of soap and water.[1][2] If eye contact occurs, rinse cautiously with water for several minutes.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or No Biological Activity in Plant-Based Assays
Question: I am using this compound as a synthetic auxin in my plant root development assay, but I am observing highly variable results or no effect at all. What could be the cause?
Answer: This is a common issue when working with synthetic auxins. The variability can stem from several factors, ranging from the compound's stability to the experimental setup itself.
Causality and Troubleshooting Steps:
-
Concentration Optimization: Synthetic auxins exhibit a biphasic dose-response curve.[3] Low to moderate concentrations typically promote growth, while high concentrations can be inhibitory or even toxic.[3][4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and assay.
-
Protocol: Dose-Response Curve for Root Development
-
Prepare a series of dilutions of this compound in your growth medium, ranging from nanomolar to high micromolar concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Germinate and grow your plants (e.g., Arabidopsis thaliana) on agar plates containing the different concentrations of the compound.
-
After a set period (e.g., 7-10 days), measure the primary root length and the number of lateral roots.
-
Plot the measured parameters against the concentration to identify the optimal range.
-
-
-
Compound Degradation: The allyl group in the molecule can be susceptible to oxidation, and the phenoxyacetic acid structure can be a target for microbial degradation.[2][6]
-
Workflow for Investigating Compound Stability:
Caption: Workflow to assess compound stability.
-
Mitigation Strategies:
-
Prepare fresh working solutions for each experiment.
-
Store stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Protect solutions from prolonged exposure to light, as some auxin analogs can be light-sensitive.
-
-
-
pH of the Medium: The pH of your biological buffer can affect the solubility and activity of the compound.[7][8] For acidic compounds like phenoxyacetic acids, a lower pH will decrease solubility.
-
Recommendation: Ensure your growth medium is buffered to a stable pH suitable for your biological system. If you observe precipitation upon adding the compound, you may need to adjust the pH or the solvent concentration in your stock solution.
-
Issue 2: Poor Solubility in Aqueous Buffers
Question: I am having difficulty dissolving this compound in my aqueous buffer for an enzymatic assay. It keeps precipitating out.
Answer: This is expected, as phenoxyacetic acid derivatives often have low aqueous solubility. The key is to use a suitable co-solvent and to be mindful of the buffer composition.
Causality and Troubleshooting Steps:
-
Inadequate Co-solvent: Water alone is a poor solvent for this compound.
-
Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution dropwise to your vigorously stirring buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system. Always include a vehicle control with the same final solvent concentration in your experiments.
-
-
Buffer Composition: Certain buffer components can interact with your compound, affecting its solubility.[9]
-
Recommendation: For initial experiments, use a simple buffer system (e.g., phosphate or MES buffer). Avoid buffers that are known to form complexes with organic molecules unless they are required for your experiment.
-
-
The "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic compounds.
-
Troubleshooting: If your protocol allows, try reducing the ionic strength of your buffer. You can also test different buffer systems to find one that is more compatible with your compound.[7]
-
Issue 3: Unexpected Off-Target Effects
Question: I am observing phenotypic changes in my plant experiments that are not consistent with known auxin responses. Could this compound have off-target effects?
Answer: Yes, this is a possibility. While it is structurally similar to auxins, the specific modifications on the molecule could lead to interactions with other cellular targets. The parent molecule, eugenol, has a wide range of biological activities, including antifungal and anti-inflammatory properties, which may hint at broader interactions.[10]
Causality and Mitigation Strategies:
-
Interaction with Multiple Receptors: Different synthetic auxins can have varying affinities for different members of the auxin receptor family (TIR1/AFB proteins).[11] This can lead to a unique downstream signaling cascade compared to the endogenous auxin, IAA.
-
Experimental Design for Validation:
Caption: Validating auxin-like activity.
-
-
Metabolic Conversion: The compound could be metabolized within the plant cells into a molecule with different activities.
-
Recommendation: To confirm that the observed effects are due to the compound acting as an auxin, try to rescue the phenotype of an auxin-deficient mutant. If the compound rescues the mutant phenotype in a manner similar to IAA, it is more likely acting through the auxin signaling pathway.
-
References
-
Johnson, et al. (2023). The consequences of synthetic auxin herbicide on plant–herbivore interactions. Pest Management Science. Available at: [Link]
-
UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Available at: [Link]
-
Gaines, T. (2020, June 18). 10 - Webinar - Dr. Todd Gaines - Novel herbicide resistance mechanisms to synthetic auxins in weeds [Video]. YouTube. Available at: [Link]
-
Kaczmarek, J., et al. (2025). Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology. Plants. Available at: [Link]
-
Sen, P., et al. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. Frontiers in Microbiology. Available at: [Link]
-
Cardillo, G., et al. (1979). Simple Methods for Oxidation of o-Allylphenols to Chrom-3-enes. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Hayashi, K., et al. (2014). Auxin transport sites are visualized in planta using fluorescent auxin analogs. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wang, Y., et al. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. in liquid medium and soil. Applied Ecology and Environmental Research. Available at: [Link]
-
Faustino, P. J. (2010). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies. Available at: [Link]
-
Fernandes, C. P., et al. (2025). Development of eugenol derivatives with 5-LOX inhibitory activity. Future Medicinal Chemistry. Available at: [Link]
-
Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Available at: [Link]
-
Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology. Available at: [Link]
-
Gallei, M., et al. (2020). Auxin analog-induced Ca2+ signaling is not involved in inhibition of endosomal aggregation. Plant Signaling & Behavior. Available at: [Link]
-
Ljung, K. (2021). Auxin in Root Development. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Hille, J., & Scherer, G. F. E. (2021). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Y., et al. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. in liquid medium and soil. Applied Ecology and Environmental Research. Available at: [Link]
-
Prigge, M. J., et al. (2020). Different auxins and auxin analogs have distinct affinities and binding specificities towards TIR1/AFB auxin receptors. bioRxiv. Available at: [Link]
-
Sugawara, S., et al. (2015). The Optimization of Medium Conditions and Auxins in the Induction of Adventitious Roots of Pokeweed (Phytolacca americana L.) and Their Phytochemical Constituents. BioMed Research International. Available at: [Link]
-
Al-Gousous, J., & Langguth, P. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics. Available at: [Link]
-
Hunsicker, D. M., et al. (1989). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology. Available at: [Link]
-
Christie, J. M., et al. (2011). phot1 Inhibition of ABCB19 Primes Lateral Auxin Fluxes in the Shoot Apex Required For Phototropism. PLOS Biology. Available at: [Link]
-
Ruan, X., et al. (2018). Auxin Controlled by Ethylene Steers Root Development. International Journal of Molecular Sciences. Available at: [Link]
-
Sun, J., et al. (2014). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. aloki.hu [aloki.hu]
- 3. Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 6. indianecologicalsociety.com [indianecologicalsociety.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. pnas.org [pnas.org]
- 11. Auxin analog-induced Ca2+ signaling is not involved in inhibition of endosomal aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Synthesizing and Evaluating (4-Allyl-2-methoxyphenoxy)acetic Acid as a Potential Antifungal Agent
For researchers, scientists, and drug development professionals, the exploration of novel antimicrobial agents is a critical frontier. This guide provides an in-depth, technical framework for the synthesis and comparative evaluation of (4-Allyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring compound eugenol. We will delve into a reproducible synthetic protocol and a rigorous method for comparing its antifungal efficacy against established first-line treatments for Aspergillus fumigatus, a clinically significant fungal pathogen. This document is designed to empower researchers to replicate and expand upon existing findings in the pursuit of new therapeutic leads.
Section 1: Synthesis of this compound
The synthesis of this compound from eugenol is a well-established route that proceeds via the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this case, the phenolic hydroxyl group of eugenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetate.
The rationale for this synthetic approach lies in its efficiency and the ready availability of the starting material, eugenol, which can be isolated from clove oil.[1] The Williamson ether synthesis is a robust and versatile method for preparing ethers, and its mechanism is well-understood, proceeding via an SN2 pathway.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized methodology based on established chemical principles for the Williamson ether synthesis.
Materials:
-
Eugenol (4-allyl-2-methoxyphenol)
-
Sodium hydroxide (NaOH)
-
Ethyl chloroacetate
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Deprotonation of Eugenol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve eugenol in a suitable solvent like ethanol.
-
Add an equimolar amount of sodium hydroxide to the solution. The NaOH will deprotonate the phenolic hydroxyl group of eugenol to form the sodium eugenoxide salt. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
-
Nucleophilic Substitution (Williamson Ether Synthesis):
-
To the solution of sodium eugenoxide, add an equimolar amount of ethyl chloroacetate dropwise.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time can vary, but refluxing for 2-4 hours is typically sufficient. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash the organic layer with water to remove any unreacted sodium hydroxide and other water-soluble impurities.
-
To hydrolyze the ester to the desired carboxylic acid, the organic layer can be extracted with an aqueous solution of sodium hydroxide. This will convert the ester to the sodium salt of the carboxylic acid, which will move to the aqueous layer.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid until a precipitate forms. The precipitate is the desired this compound.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Dry the purified this compound under vacuum.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and by determining its melting point.
Section 2: Comparative Antifungal Efficacy against Aspergillus fumigatus
To ascertain the potential of this compound as a viable antifungal agent, a direct comparison of its activity against a clinically relevant fungal pathogen with standard-of-care drugs is essential. We will focus on Aspergillus fumigatus, a common cause of invasive aspergillosis, particularly in immunocompromised individuals.[4] The standard antifungal agents for comparison will be the triazoles, such as voriconazole, which are first-line treatments for aspergillosis.[5]
Underlying Mechanisms of Action: A Comparative Overview
Azole Antifungals (e.g., Voriconazole):
The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] By inhibiting this enzyme, azoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[7]
Eugenol and its Derivatives:
The antifungal activity of eugenol, the precursor to our target compound, is believed to be multifactorial. Evidence suggests that eugenol disrupts the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[9][10] Some studies also indicate that eugenol may inhibit ergosterol biosynthesis, though potentially through a different mechanism than the azoles.[11] It is hypothesized that the introduction of the acetic acid moiety in this compound may enhance its activity and alter its specific molecular interactions.
Diagram: Fungal Ergosterol Biosynthesis and Sites of Action
Caption: Mechanisms of azole and hypothesized eugenol derivative antifungal action.
Experimental Protocol: Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, which provide a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[12][13][14]
Materials:
-
This compound (synthesized)
-
Voriconazole (as a positive control)
-
Aspergillus fumigatus strain (e.g., ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for reading optical density)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and voriconazole in DMSO. A typical starting concentration is 1 mg/mL.
-
-
Preparation of Fungal Inoculum:
-
Culture Aspergillus fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days to allow for sufficient conidiation.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Broth Microdilution Assay:
-
In a 96-well plate, perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium. The final concentrations should typically range from 0.03 µg/mL to 16 µg/mL.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as observed visually or a significant reduction (e.g., ≥90%) in turbidity compared to the growth control, measured spectrophotometrically.
-
Diagram: Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 3: Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and concise manner to allow for a direct comparison of the performance of this compound with the standard antifungal, voriconazole.
Table 1: Comparative Antifungal Activity against Aspergillus fumigatus
| Compound | MIC (µg/mL) |
| This compound | Experimental Value |
| Voriconazole | Experimental Value |
| Growth Control | No Inhibition |
Interpretation of Results:
A lower MIC value indicates greater potency of the antifungal agent. By comparing the MIC of this compound to that of voriconazole, a direct assessment of its relative in vitro efficacy can be made. For context, the MIC of voriconazole against susceptible A. fumigatus is typically in the range of 0.25 to 1 µg/mL.[15]
It is crucial to perform these experiments with appropriate controls and in replicate to ensure the statistical validity of the results. Further investigations could explore the activity of this compound against a panel of clinical isolates of A. fumigatus, including azole-resistant strains, to determine its spectrum of activity.
Conclusion
This guide provides a comprehensive framework for the synthesis and comparative evaluation of this compound as a potential antifungal agent. By following the detailed protocols for synthesis and antifungal susceptibility testing, researchers can generate robust and reproducible data to assess the therapeutic potential of this eugenol derivative. The comparison with a first-line antifungal agent like voriconazole provides a critical benchmark for its performance. The exploration of novel compounds such as this compound is a vital endeavor in the ongoing effort to combat fungal infections and overcome the challenge of antimicrobial resistance.
References
-
Chami, N., Bennis, S., Chami, F., Aboussekhra, A., & Remmal, A. (2005). Study of anticandidal activity of carvacrol and eugenol in vitro and in vivo. Oral microbiology and immunology, 20(2), 106–111. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2013). Multicenter Study of Isavuconazole MIC Distributions and Epidemiological Cutoff Values for the Aspergillus flavus Species Complex. Antimicrobial Agents and Chemotherapy, 57(9), 4292–4297. Available at: [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. Available at: [Link]
-
Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical and Natural Resources, 1(1), 31-39. Available at: [Link]
-
Hassan, A., et al. (2018). Eugenol-induced apoptosis in Candida albicans. Journal de Mycologie Médicale, 28(1), 105-112. Available at: [Link]
-
Kamatou, G. P., Vermaak, I., & Viljoen, A. M. (2012). Eugenol--from the remote Maluku Islands to the international market place: a review of a remarkable and versatile molecule. Molecules, 17(6), 6953–6981. Available at: [Link]
-
Marchese, A., et al. (2017). Antibacterial and antifungal activities of eugenol and its derivatives. Microbial Pathogenesis, 107, 229-236. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. CLSI. Available at: [Link]
-
Pinto, E., et al. (2009). Antifungal activity of the clove essential oil from Syzygium aromaticum on Candida, Aspergillus and dermatophyte species. Journal of Medical Microbiology, 58(11), 1454–1462. Available at: [Link]
-
Rao, A., et al. (2010). Eugenol: a phyto-compound with broad-spectrum antimicrobial activity. Journal of Applied Microbiology, 108(4), 1110-1116. Available at: [Link]
-
Ullmann, A. J., et al. (2012). Diagnosis and management of Aspergillus diseases: executive summary of the 2017 ESCMID-ECMM-ERS guideline. Clinical Microbiology and Infection, 24, e1-e38. Available at: [Link]
-
van der Linden, J. W., et al. (2011). Azole resistance in Aspergillus fumigatus: a new challenge in the management of invasive aspergillosis?. Medical Mycology, 49(Supplement_1), S15-S21. Available at: [Link]
-
Yulianti, E., et al. (2012). Synthesis of Eugenol Derivatives and Their Antifungal Activity against Candida albicans. Indonesian Journal of Chemistry, 12(2), 165-170. Available at: [Link]
-
Zonios, D. I., & Bennett, J. E. (2008). Update on antifungal drugs. Current Opinion in Microbiology, 11(6), 514–520. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd ed. CLSI. Available at: [Link]
-
Smith, J. (2020). Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Life Worldwide. (n.d.). Azole antifungals. Available at: [Link]
-
StatPearls. (2024). Antifungal Ergosterol Synthesis Inhibitors. NCBI Bookshelf. Available at: [Link]
-
Ginting, M., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]
-
Jenks, J. D., & Hoenigl, M. (2018). Treatment of Aspergillosis. Journal of Fungi, 4(3), 98. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. ANSI Webstore. Available at: [Link]
-
Parker, J. E., et al. (2014). The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. MDPI. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(8), 2180–2182. Available at: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Resistance to Voriconazole Due to a G448S Substitution in Aspergillus fumigatus in a Patient with Cerebral Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]
- 9. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. njccwei.com [njccwei.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. img.antpedia.com [img.antpedia.com]
- 15. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Allyl-2-methoxyphenoxy)acetic Acid
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of (4-Allyl-2-methoxyphenoxy)acetic acid (CAS RN: 6331-61-9), ensuring the safety of laboratory personnel and the protection of our environment.[1][2]
Understanding the Compound: Hazard Profile of this compound
This compound, a derivative of phenoxyacetic acid, is a solid, white to light yellow crystalline powder. While essential in various research applications, it is crucial to recognize its potential hazards to ensure safe handling and disposal.
Key Hazards:
-
Skin and Eye Irritation: This compound is known to cause skin and serious eye irritation.[2] Direct contact should be avoided at all times.
-
Potential for Toxicity: While specific toxicity data for this exact compound is limited, related phenoxyacetic acid derivatives may be toxic if ingested.[3]
A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this chemical. The SDS provides comprehensive information regarding its properties, hazards, and emergency procedures.
The Disposal Decision Workflow: A Step-by-Step Approach
The appropriate disposal method for this compound depends on several factors, including the quantity of waste, its physical state (solid or in solution), and the available institutional resources and local regulations. The following workflow provides a logical path to determining the correct disposal procedure.
Caption: Disposal decision workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[2] |
| Eye Protection | Chemical safety goggles. A face shield may be necessary for splash hazards. | To protect against serious eye irritation from dust or splashes.[2] |
| Lab Coat | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be required if handling large quantities or if dust is generated. Consult the SDS. | To prevent inhalation of airborne particles. |
Disposal Protocols: From Small Spills to Bulk Quantities
The following protocols outline the recommended disposal procedures for this compound in various scenarios.
Small Quantities (Solid Waste)
For small amounts of solid this compound waste (typically less than 100 grams):
-
Containerization: Carefully place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often a suitable choice.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong bases and oxidizing agents.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Bulk Quantities (Solid Waste)
For larger quantities of solid waste:
-
Follow the same procedure as for small quantities , ensuring the use of a container of appropriate size and durability.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
Dilute Aqueous Solutions (Neutralization)
For dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step before disposal, if permitted by local regulations and your institution's policies. This procedure should only be performed by trained personnel in a fume hood.
-
Dilution: Ensure the solution is sufficiently dilute (generally <1% concentration).
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the acidic solution while stirring continuously.[4]
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the neutralization process. The target pH should be between 6.0 and 8.0.[4]
-
Temperature Control: Be aware that neutralization reactions can be exothermic. Proceed slowly and cool the container if necessary.
-
Disposal: Once neutralized, the solution should be collected in a labeled hazardous waste container for disposal through your institution's EHS department. Do not pour down the drain unless explicitly permitted by your institution's policies for neutralized, non-toxic waste. [5]
Contaminated Materials
Any materials contaminated with this compound, such as gloves, paper towels, or weigh boats, must be disposed of as solid hazardous waste. Place these items in a sealed and labeled hazardous waste bag or container.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Small Spills (Solid)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
PPE: Don the appropriate PPE as outlined in Section 3.
-
Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material and the spilled solid into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Large Spills
For large spills, or any spill involving personal injury or a significant release, follow these steps:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Call your institution's emergency number and provide details of the spill.
-
Attend to any injured individuals, using safety showers or eyewashes as needed, and seek immediate medical attention. [6]
Ultimate Disposal Methods: Incineration and Landfill
The final disposal of this compound waste is typically handled by a licensed hazardous waste management facility. The two primary methods are:
-
Incineration: This is often the preferred method for organic compounds, as high-temperature combustion can completely destroy the chemical.
-
Hazardous Waste Landfill: If incineration is not feasible, the waste may be disposed of in a specially designed and permitted hazardous waste landfill that prevents environmental contamination.[7][8]
Your institution's EHS department will ensure that the waste is transported to and managed by a facility that complies with all federal, state, and local regulations.[9]
References
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H14O4). Retrieved from [Link]
- JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Google Patents. (n.d.). Method for synthesizing phenoxyacetic acid derivative.
- Google Patents. (n.d.). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
- Google Patents. (n.d.). Phenoxyacetic acid derivative synthesis method.
- Journal of Chemical and Pharmaceutical Research. (2020).
-
U.S. Environmental Protection Agency. (2023, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
- University of Oklahoma Health Sciences Center. (2024, January 14). Spill Control/Emergency Response. EHSO Manual 2024-2025.
-
Digital Analysis Corp. (n.d.). Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Civil Engineering Explained. (2023, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
-
Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
- University of Alabama at Birmingham. (n.d.). Incompatible Chemicals. Risk Management and Safety.
-
PubChem. (n.d.). 2-(4-Formyl-3-methoxyphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. This compound | 6331-61-9 [amp.chemicalbook.com]
- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. epa.gov [epa.gov]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
